molecular formula C15H15N5O3 B2773050 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034321-96-3

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2773050
CAS No.: 2034321-96-3
M. Wt: 313.317
InChI Key: BYDLBNSNWKBINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound known for its unique structural characteristics and wide range of potential applications. It features a pyrido[2,3-d]pyrimidine core, which is a heterocyclic compound, and includes pyrrole and acetamide groups. Its complex structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-12(10-19-7-1-2-8-19)16-6-9-20-14(22)11-4-3-5-17-13(11)18-15(20)23/h1-5,7-8H,6,9-10H2,(H,16,21)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDLBNSNWKBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions The process begins with the formation of the pyrido[2,3-d]pyrimidine core, which can be achieved through a cyclization reaction involving suitable precursors

Industrial Production Methods:: In industrial settings, the production of this compound would require scalable synthetic procedures. This involves optimizing the reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of efficient catalysts and solvents can further enhance the overall process, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions:: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions:: The compound's reactivity is influenced by specific reagents and conditions. For example, oxidative reactions may utilize agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, with reaction conditions tailored to the desired product.

Major Products:: The major products formed from these reactions depend on the specific pathways and conditions employed. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the parent compound. Substitution reactions can lead to a variety of analogs with altered functional groups.

Scientific Research Applications

Oncology

The compound has shown promise in treating cell proliferative disorders, particularly various forms of cancer. According to a patent (US6936612B2), derivatives of pyrido[2,3-d]pyrimidinones have been identified as effective agents against uncontrolled cell proliferation. These compounds exhibit selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation and are often dysregulated in cancer cells .

Anti-infective Properties

Research indicates that the compound may also possess anti-infective properties. It has been suggested that similar compounds within this structural class can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics or antifungal agents .

Inflammatory Diseases

The compound's utility extends to treating inflammatory diseases. The ability to modulate inflammatory pathways could provide therapeutic benefits for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Mechanistic Insights

The biological activity of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For instance, its structure allows it to act as a potent inhibitor of serine/threonine kinases, which are integral to various cellular processes including proliferation and apoptosis .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can yield various analogs with differing biological activities. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrido[2,3-d]pyrimidine ring can significantly enhance or diminish its pharmacological effects. For example, substituents on the nitrogen atoms or variations in the acetamide side chain can affect the compound's potency and selectivity towards target enzymes .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical and clinical settings:

Case Study 1: Cancer Treatment

In a study involving tumor-bearing mice, administration of this compound resulted in significant tumor regression compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase due to CDK inhibition .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of related compounds derived from this class on patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers and improved patient outcomes when treated with these compounds over a six-month period .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. The precise pathways depend on the context of its application, whether in biochemical assays or therapeutic studies.

Comparison with Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide can be compared with structurally similar compounds to highlight its uniqueness. Compounds like other pyrido[2,3-d]pyrimidine derivatives or pyrrole-containing molecules may share some reactivity, but differences in functional groups and overall structure confer distinct properties and applications. This compound's specific configuration allows for unique interactions and reactivity profiles, setting it apart in various research contexts.

Biological Activity

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound with significant implications in medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrido[2,3-d]pyrimidine core linked to a pyrrole moiety through an ethyl group. The presence of dioxo functionalities enhances its reactivity and potential interactions with biological targets. The molecular formula is C15H16N4O3C_{15}H_{16}N_4O_3, and its structure can be represented as follows:

N 2 2 4 dioxo 1 2 dihydropyrido 2 3 d pyrimidin 3 4H yl ethyl 2 1H pyrrol 1 yl acetamide\text{N 2 2 4 dioxo 1 2 dihydropyrido 2 3 d pyrimidin 3 4H yl ethyl 2 1H pyrrol 1 yl acetamide}

Anticancer Properties

Recent studies indicate that derivatives of pyrido[2,3-d]pyrimidine exhibit promising anticancer activities. For instance, compounds related to this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

  • Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and tyrosine kinases .
  • Case Study : A derivative demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cells in vitro, highlighting its potential as a therapeutic agent in oncology .

Antiviral Activity

The compound's structural similarity to nucleobases suggests potential antiviral applications. Pyrido[2,3-d]pyrimidines have been explored for their ability to inhibit viral replication:

  • Mechanism : By mimicking natural substrates, the compound may interfere with viral polymerases or other essential enzymes.
  • Research Finding : Studies have reported that similar compounds exhibit antiviral effects against viruses such as HIV and HCV by inhibiting viral enzyme activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrido[2,3-d]pyrimidines are also notable. These compounds can modulate inflammatory pathways:

  • Mechanism : They may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
  • Evidence : Research has shown that related compounds reduce inflammation in animal models of arthritis and other inflammatory conditions .

Comparative Analysis of Biological Activity

Activity TypeEvidence LevelMechanismReference
AnticancerHighInhibition of DHFR and tyrosine kinases
AntiviralModerateInterference with viral polymerases
Anti-inflammatoryModerateModulation of cytokine production

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate regioselectivity and substituent placement, particularly for distinguishing pyrrole protons (δ 6.5–7.2 ppm) and pyrimidine carbonyl signals (δ 160–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight accuracy (e.g., [M+H]+ calculated for C19H19N5O3: 390.15) .

How can researchers optimize reaction conditions to improve synthetic yields?

Q. Advanced

  • Statistical Design of Experiments (DoE): Fractional factorial designs identify critical variables (e.g., catalyst loading, solvent polarity) and their interactions. Central composite designs optimize temperature and reaction time, reducing trial-and-error approaches .
  • Microwave-Assisted Synthesis: Accelerates reaction kinetics (e.g., 30 minutes vs. 12 hours conventional heating) while maintaining regioselectivity .
  • Computational Reaction Path Searches: Quantum mechanical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection, as demonstrated in ICReDD’s reaction design workflows .

How should contradictions in reported biological activity data be addressed?

Q. Advanced

  • Comparative Structure-Activity Relationship (SAR) Analysis: Compare activity profiles of structural analogs (e.g., pyrido[2,3-d]pyrimidine derivatives with varying substituents) to isolate functional group contributions. For example, ethoxy groups may enhance solubility but reduce target affinity .
  • Orthogonal Assays: Validate conflicting results using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Meta-Analysis of PubChem Bioactivity Data: Cross-reference IC50 values across studies to identify outliers and assay-specific artifacts .

What computational strategies are effective for studying reactivity and target interactions?

Q. Advanced

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), highlighting key hydrogen bonds with the dihydropyridopyrimidine core .
  • Molecular Dynamics (MD) Simulations: CHARMM or AMBER force fields assess binding stability over 100-ns trajectories, identifying flexible regions in the acetamide side chain .
  • Quantum Chemical Calculations: DFT (B3LYP/6-31G*) optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

How can researchers design experiments to assess metabolic stability?

Q. Advanced

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Isotope-Labeled Tracers: Synthesize deuterated analogs (e.g., CD3 for methyl groups) to track metabolic pathways and identify vulnerable sites .
  • CYP450 Inhibition Screening: Fluorescence-based assays (e.g., Vivid® CYP450 kits) quantify interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) .

What strategies mitigate solubility challenges during in vitro testing?

Q. Advanced

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability in aqueous buffers .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (100–200 nm) to enhance bioavailability and reduce aggregation .
  • pH-Dependent Solubility Profiling: Titrate solubility across pH 2–8 (simulating GI tract conditions) using shake-flask methods with UV quantification .

How do substituents on the pyrrole ring influence electronic properties?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents decrease electron density at the pyrrole nitrogen, altering hydrogen-bonding capacity (evidenced by Hammett σ constants) .
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups increase π-electron delocalization, enhancing fluorescence properties (λem = 450–500 nm) .
  • DFT Calculations: Natural Bond Orbital (NBO) analysis quantifies charge distribution and predicts substituent effects on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.